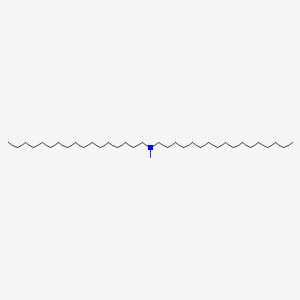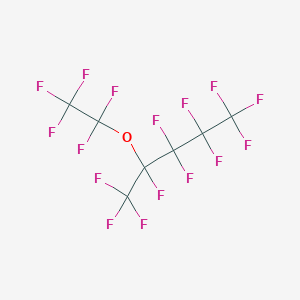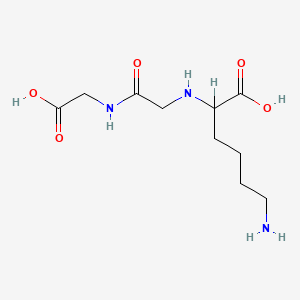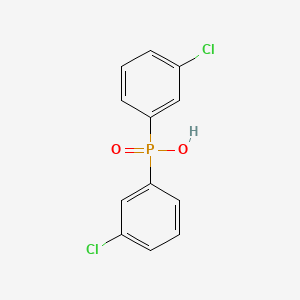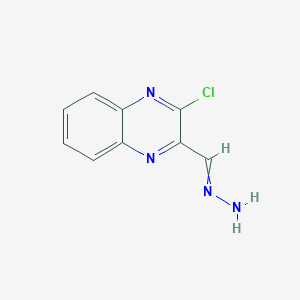
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is a quinoxaline derivative known for its significant antifungal and anti-inflammatory properties. This compound has shown promising results in combating various strains of Candida and Aspergillus species, making it a potential candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine, altering the compound’s properties.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline has been extensively studied for its antifungal properties. It has shown significant efficacy against Candida species, particularly Candida krusei . Additionally, it exhibits variable efficacy against Aspergillus species, making it a potential candidate for treating fungal infections .
In the field of medicine, this compound’s anti-inflammatory properties are being explored for potential therapeutic applications. Its ability to inhibit fungal growth and reduce inflammation makes it a promising candidate for further research and development.
Mechanism of Action
The antifungal activity of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is primarily attributed to its ability to disrupt the cell membrane integrity of fungi. It targets specific enzymes and pathways involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
2-Chloro-3-hydrazinylquinoxaline: Another quinoxaline derivative with similar antifungal properties.
3-(Hydrazinylidenemethyl)quinoxaline: Lacks the chloro group but exhibits comparable biological activities.
Uniqueness: 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline stands out due to its dual antifungal and anti-inflammatory properties. The presence of the chloro group enhances its reactivity and efficacy compared to its analogs .
Properties
CAS No. |
92810-53-2 |
|---|---|
Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(3-chloroquinoxalin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H7ClN4/c10-9-8(5-12-11)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2 |
InChI Key |
MRCXIXSJSJAYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


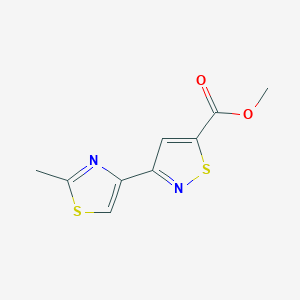
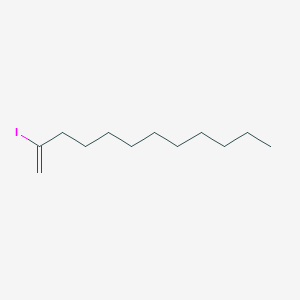

![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)

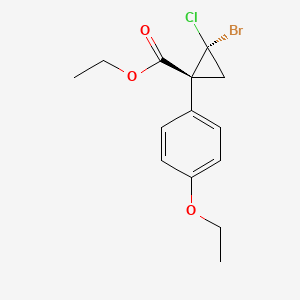
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
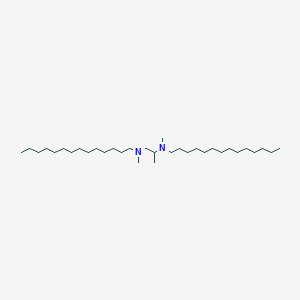
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
